N-Methylparoxetine

Description

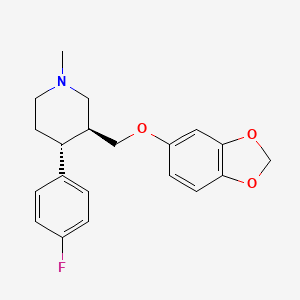

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3/t15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJZPKOBKCXNKG-YJBOKZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149243 | |

| Record name | N-Methylparoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110429-36-2 | |

| Record name | N-Methylparoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110429-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylparoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110429362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylparoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPAROXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X658583PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylparoxetine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of N-Methylparoxetine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound, a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine, is characterized by the methylation of the piperidine nitrogen.[1][2][3][4] It is also known as Paroxetine-Related Compound F.[5][6]

Molecular Structure:

-

IUPAC Name: (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine[1][5]

-

SMILES: CN1CC--INVALID-LINK--COC2=CC3=C(C=C2)OCO3">C@HC4=CC=C(C=C4)F[1][[“]]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 343.4 g/mol | [1][8] |

| Melting Point | 109.0 to 113.0 °C | [3][7][10] |

| Boiling Point (Predicted) | 443.7 ± 45.0 °C | [3] |

| pKa (Predicted) | 8.48 ± 0.20 | [3] |

| Solubility | DMF: 33 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLDMF:PBS (pH 7.2) (1:10): 0.09 mg/mL | [6] |

| Appearance | White to Almost white powder to crystal | [7] |

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of the serotonin transporter (SERT), exhibiting a high affinity for the [3H]paroxetine binding site on rat cortical membranes with a Ki of 4.3 nM.[6] It also inhibits the reuptake of serotonin in rat brain synaptosomes with an IC50 value of 22 nM.[6]

Beyond its activity as a serotonin reuptake inhibitor, recent studies have unveiled its potential as an anti-cancer agent. This compound has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells.[1][11] This apoptotic effect is mediated through the activation of the reactive oxygen species (ROS)-mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving the c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][5][8] Furthermore, this compound has been found to block autophagic flux at a late stage by inhibiting lysosomal acidification.[1][5]

Signaling Pathway in NSCLC Cells

The proposed signaling pathway for this compound-induced apoptosis in NSCLC cells is depicted below.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been described, primarily involving the reaction of a suitable paroxetine precursor with a methylating agent or the condensation of key intermediates. One common method involves the reaction of (-)-trans-4-(4'-fluorophenyl)-3-(3",4"-methylenedioxyphenoxy methyl)piperidine with a methylating agent. A detailed example of a synthesis protocol is outlined in the workflow below.

Methodology:

-

Reaction Setup: Charge a reaction vessel with (-)-trans-4-(4'-fluorophenyl)-3-(methylsulphonyloxymethyl)-1-methylpiperidine, sesamol, and potassium carbonate in methyl isobutyl ketone (MIBK).

-

Reaction: Heat the mixture to reflux (118-120°C) and remove water azeotropically. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Work-up: After completion, cool the reaction mixture and dilute with distilled water. Separate the organic layer.

-

Purification: Wash the organic layer with water and then concentrate under reduced pressure. The resulting residue can be further purified by recrystallization from a suitable solvent system, such as isopropyl alcohol and water, followed by a slurry with n-hexane to yield pure this compound.

[³H]Paroxetine Binding Assay

This assay is used to determine the affinity of this compound for the serotonin transporter.

Materials:

-

Rat cortical membranes (or other tissue homogenates expressing SERT)

-

[³H]Paroxetine (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Incubation: In a microtiter plate or centrifuge tubes, combine the membrane preparation, [³H]paroxetine at a fixed concentration (typically below its Kd), and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]paroxetine binding (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonin Uptake Inhibition Assay

This assay measures the functional ability of this compound to block serotonin reuptake into synaptosomes or cells expressing SERT.

Materials:

-

Rat brain synaptosomes or cells stably expressing human SERT (e.g., HEK293 cells)

-

[³H]Serotonin (radiolabeled substrate)

-

This compound (test compound)

-

Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Scintillation cocktail and counter

Protocol:

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound at 37°C for a short period.

-

Initiation: Initiate the uptake by adding a fixed concentration of [³H]serotonin.

-

Incubation: Allow the uptake to proceed for a defined time at 37°C.

-

Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer. Alternatively, the reaction can be stopped by adding an excess of a potent uptake inhibitor.

-

Quantification: Lyse the cells or synaptosomes and measure the amount of [³H]serotonin taken up using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]serotonin uptake (IC50).

Conclusion

This compound is a well-characterized derivative of paroxetine with high affinity for the serotonin transporter. Its established physicochemical properties and emerging pharmacological profile, particularly its pro-apoptotic and autophagy-inhibiting effects in cancer cells, make it a molecule of significant interest for further research and potential therapeutic development. The experimental protocols provided herein offer a foundation for the synthesis and pharmacological evaluation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]

- 3. This compound | 110429-36-2 [chemicalbook.com]

- 4. This compound | C20H22FNO3 | CID 10947895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Blocked Autophagic Flux and Induced Apoptosis by Activating ROS-MAPK Pathway in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. N-Methyl Paroxetine 110429-36-2 | TCI EUROPE N.V. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. anaxlab.com [anaxlab.com]

- 11. Characterization of [3H]paroxetine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthesis of N-Methylparoxetine from Paroxetine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis of N-methylparoxetine, a tertiary amine derivative of the selective serotonin reuptake inhibitor (SSRI), paroxetine. This compound is relevant as a key intermediate in certain synthetic routes to paroxetine, a known impurity in commercial preparations, and a pharmacologically active molecule in its own right[1][2][3]. This guide focuses on the direct N-methylation of paroxetine, outlines a detailed experimental protocol, presents relevant physicochemical and pharmacological data, and illustrates the synthetic workflow and mechanism of action.

Introduction and Synthetic Overview

Paroxetine is a potent SSRI characterized by a secondary piperidine amine. The N-methylation of this amine yields this compound, chemically known as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-piperidine[4]. This transformation is a critical step in various chemical and pharmacological studies. While this compound can be demethylated to produce paroxetine, the direct methylation of paroxetine is a common requirement for obtaining this compound as a reference standard or for further biological investigation[5].

The most direct and efficient method for this conversion is the Eschweiler-Clarke reaction , a reductive amination process that utilizes formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent[6][7]. A key advantage of this reaction is its self-limiting nature; it reliably stops at the tertiary amine stage, preventing the over-alkylation to a quaternary ammonium salt, which can be a challenge with other methylating agents like methyl iodide[6][8].

Physicochemical and Pharmacological Data

This compound retains significant biological activity, primarily as a serotonin reuptake inhibitor. All quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-piperidine | [4] |

| Molecular Formula | C₂₀H₂₂FNO₃ | [4][9] |

| Molecular Weight | 343.39 g/mol | [4] |

| Exact Mass | 343.1584 Da | [4] |

| Appearance | Solid (form dependent) | [4] |

| Role | Serotonin uptake inhibitor, apoptosis inducer, drug impurity |[2][9] |

Table 2: Pharmacological Profile of this compound

| Parameter | Target/Assay | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ | Serotonin (5-HT) uptake in rat brain synaptosomes | 22 nM | [1] |

| Kᵢ | [³H]paroxetine binding to rat cortical membranes | 4.3 nM |[1] |

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This section details the methodology for the synthesis of this compound from paroxetine hydrochloride.

3.1 Materials and Reagents

-

Paroxetine Hydrochloride

-

Formaldehyde (37% solution in H₂O)

-

Formic Acid (98-100%)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

3.2 Reaction Procedure

-

Free-Basing (if starting from salt): Dissolve Paroxetine HCl in water and basify to pH >10 with aqueous NaOH. Extract the paroxetine free base into an organic solvent like DCM. Dry the organic layer with anhydrous MgSO₄, filter, and evaporate the solvent to obtain the free base.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve paroxetine free base (1.0 equivalent) in formic acid (approximately 5-10 equivalents).

-

Addition of Reagent: To the stirred solution, add aqueous formaldehyde solution (37%, approximately 5-10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C (reflux) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the solution is alkaline (pH > 9). Caution: CO₂ evolution will cause vigorous foaming[6].

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford pure this compound.

Visualized Schematics

The following diagrams illustrate the experimental workflow and the compound's mechanism of action.

Experimental Workflow

The synthesis of this compound follows a standard organic chemistry workflow involving reaction, work-up, and purification stages.

Mechanism of Action: SERT Inhibition

This compound, like its parent compound, functions by inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.

Conclusion

The synthesis of this compound from paroxetine is most effectively achieved through the Eschweiler-Clarke reaction. This method is robust, high-yielding, and avoids the formation of quaternary byproducts. The resulting compound is a valuable tool for pharmacological research, serving as a reference standard for impurity analysis and as an active selective serotonin reuptake inhibitor for further investigation into its therapeutic and biological effects, such as its role as an apoptosis inducer in cancer cells[10]. The detailed protocol and data provided herein serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 110429-36-2 [chemicalbook.com]

- 3. ajrconline.org [ajrconline.org]

- 4. medkoo.com [medkoo.com]

- 5. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. This compound | C20H22FNO3 | CID 10947895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

N-Methylparoxetine: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylparoxetine, the N-methylated derivative of the well-known selective serotonin reuptake inhibitor (SSRI) paroxetine, is primarily recognized as a metabolite and a potential impurity in paroxetine preparations[1][2]. However, emerging research has revealed its own distinct biological activities, including potent inhibition of the serotonin transporter and induction of apoptosis in cancer cells through unique signaling pathways. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Biological Activity: Monoamine Transporter Inhibition

This compound is a potent inhibitor of the serotonin transporter (SERT), exhibiting high affinity for this protein. Its primary mechanism of action in the context of neurotransmission is the blockade of serotonin reuptake from the synaptic cleft, leading to an increase in the extracellular concentration of serotonin.

Quantitative Transporter Affinity and Potency

The following table summarizes the key quantitative parameters defining the interaction of this compound with the serotonin transporter.

| Parameter | Value | Species/System | Reference |

| Ki ([3H]paroxetine binding) | 4.3 nM | Rat cortical membranes | [1][2] |

| IC50 (Serotonin uptake inhibition) | 22 nM | Rat brain synaptosomes | [1][2] |

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. IC50 (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

Anticancer Activity: Induction of Apoptosis in NSCLC Cells

Recent studies have unveiled a novel biological activity of this compound as a pro-apoptotic agent in non-small cell lung cancer (NSCLC) cells. This effect is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, triggered by an increase in reactive oxygen species (ROS).

Signaling Pathway: ROS-Mediated MAPK Activation

This compound treatment in NSCLC cells leads to an accumulation of ROS. This oxidative stress, in turn, activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are key regulators of apoptosis[3][4]. The activation of these kinases ultimately leads to the execution of the apoptotic program.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol is adapted from studies characterizing [3H]paroxetine binding to rat cortical membranes[5].

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT) using a competitive binding assay with [3H]paroxetine.

Materials:

-

Rat cortical tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl

-

[3H]paroxetine (specific activity ~20-30 Ci/mmol)

-

This compound stock solution

-

Non-specific binding control: Fluoxetine (10 µM) or another potent SSRI

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cortical tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Assay buffer

-

[3H]paroxetine (final concentration, e.g., 0.1-0.5 nM)

-

Increasing concentrations of this compound (e.g., 10-11 to 10-5 M) or vehicle for total binding.

-

Non-specific binding control (e.g., 10 µM fluoxetine).

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]paroxetine and Kd is its dissociation constant.

-

Synaptosome Serotonin Uptake Assay (IC50 Determination)

This protocol is based on standard methods for neurotransmitter uptake assays in rat brain synaptosomes[1][6].

Objective: To determine the potency (IC50) of this compound to inhibit serotonin uptake into isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., striatum or whole brain)

-

Sucrose Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4

-

Krebs-Ringer-HEPES Buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 2.2 mM CaCl2, pH 7.4

-

[3H]serotonin (specific activity ~20-30 Ci/mmol)

-

This compound stock solution

-

Uptake inhibitors for non-specific uptake (e.g., a high concentration of a non-selective monoamine reuptake inhibitor like indatraline)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the crude synaptosomal fraction) in KRH buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with increasing concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding [3H]serotonin (final concentration, e.g., 5-10 nM).

-

Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

-

To determine non-specific uptake, run parallel assays in the presence of a high concentration of a potent uptake blocker or at 0-4°C.

-

-

Termination and Detection:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage inhibition of specific uptake at each concentration of this compound.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

-

Conclusion and Future Directions

This compound is a biologically active compound with a high affinity for the serotonin transporter. Its role as a potent SERT inhibitor warrants further investigation into its potential psychoactive effects and its contribution to the overall pharmacological profile of paroxetine. Furthermore, the discovery of its pro-apoptotic activity in cancer cells opens up a new and exciting avenue for research. Future studies should focus on:

-

Determining the full transporter selectivity profile: Quantifying the affinity of this compound for the norepinephrine transporter (NET) and the dopamine transporter (DAT) is crucial to understand its selectivity and potential for off-target effects.

-

Elucidating the in vivo effects: Investigating the pharmacokinetic and pharmacodynamic properties of this compound in animal models will be essential to translate the in vitro findings to a physiological context.

-

Exploring the anticancer potential: Further research is needed to validate the anticancer effects of this compound in a broader range of cancer cell lines and in vivo tumor models, and to fully delineate the molecular mechanisms involved.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the multifaceted biological activities of this compound.

References

- 1. In vitro uptake assays in synaptosomes [bio-protocol.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound Blocked Autophagic Flux and Induced Apoptosis by Activating ROS-MAPK Pathway in Non-Small Cell Lung Cancer Cells [mdpi.com]

- 4. This compound Blocked Autophagic Flux and Induced Apoptosis by Activating ROS-MAPK Pathway in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of [3H]paroxetine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Methylparoxetine: An In-Depth Technical Guide on its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylparoxetine, a tertiary amine derivative of the well-known selective serotonin reuptake inhibitor (SSRI) paroxetine, has been a subject of interest primarily as a metabolic product and a potential impurity in commercial paroxetine preparations.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action within neuronal cells, focusing on its interaction with key molecular targets. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of its primary signaling pathway and experimental workflows.

Core Mechanism of Action: Serotonin Transporter Inhibition

The principal mechanism of action of this compound in neuronal cells is the inhibition of the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. By blocking SERT, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2]

Quantitative Analysis of SERT Interaction

This compound exhibits a high affinity for the serotonin transporter. The following table summarizes the key quantitative metrics that define this interaction.

| Parameter | Value | Species | Assay | Reference |

| Ki | 4.3 nM | Rat | [3H]paroxetine binding to cortical membranes | [1] |

| IC50 | 22 nM | Rat | Serotonin (5-HT) uptake in brain synaptosomes | [1] |

-

Ki (Inhibition Constant): This value represents the concentration of this compound required to occupy 50% of the SERT binding sites in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

-

IC50 (Half Maximal Inhibitory Concentration): This value indicates the concentration of this compound needed to inhibit 50% of the serotonin uptake into synaptosomes.

These data demonstrate that this compound is a potent inhibitor of SERT, albeit with a slightly lower affinity and inhibitory potency compared to its parent compound, paroxetine, which has a Ki for SERT of less than 1 nM.[3]

Putative Off-Target Interactions

While the primary target of this compound is SERT, it is crucial for drug development professionals to consider potential off-target interactions that could lead to side effects or polypharmacology. Direct experimental data on the binding affinity and functional activity of this compound at other neuronal targets are limited in the publicly available scientific literature. However, based on the profile of the parent compound, paroxetine, we can infer potential areas for future investigation.

Norepinephrine Transporter (NET) and Dopamine Transporter (DAT): Paroxetine itself has a significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) compared to SERT.[4] Studies on N-alkylated paroxetine analogs suggest that N-methylation can influence selectivity.[3] Further research is required to quantify the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for both NET and DAT to fully understand its selectivity profile.

Neuronal Ion Channels: Paroxetine has been shown to interact with certain neuronal ion channels, such as voltage-gated potassium channels (Kv).[5] For instance, paroxetine inhibits Kv7.2/7.3 channels with an IC50 of 3.6 µM.[5] The effect of the N-methylation on this activity is currently unknown and warrants investigation through electrophysiological studies.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound at the Serotonin Transporter

Caption: this compound inhibits SERT, increasing synaptic serotonin levels.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity to SERT.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the interaction of this compound with the serotonin transporter.

Radioligand Binding Assay for SERT Affinity (Ki)

This assay determines the binding affinity of a test compound (this compound) to a specific receptor or transporter (SERT) by measuring the displacement of a radiolabeled ligand ([3H]paroxetine).

1. Membrane Preparation:

- Rat cerebral cortex tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

- The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

2. Binding Assay:

- A constant concentration of the radioligand, [3H]paroxetine (e.g., 0.1-0.3 nM), is incubated with the membrane preparation.

- A range of concentrations of the unlabeled test compound, this compound, are added to compete with the radioligand for binding to SERT.

- Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

- The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.

- The filters are washed with cold buffer to remove any non-specifically bound radioligand.

- The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

- The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Serotonin Uptake Assay (IC50)

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter ([3H]serotonin) into synaptosomes, which are resealed nerve terminals containing functional transporters.

1. Synaptosome Preparation:

- Rat brain tissue (e.g., whole brain or specific regions like the cortex or striatum) is homogenized in a sucrose buffer.

- The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).

- The synaptosomal pellet is resuspended in an appropriate assay buffer (e.g., Krebs-Henseleit buffer).

2. Uptake Assay:

- Synaptosomes are pre-incubated with various concentrations of the test compound, this compound.

- The uptake reaction is initiated by the addition of a fixed concentration of [3H]serotonin (e.g., 10-20 nM).

- The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for active transport.

- Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a potent SERT inhibitor.

3. Termination and Measurement:

- The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

- The amount of radioactivity accumulated inside the synaptosomes is quantified by liquid scintillation counting.

4. Data Analysis:

- The concentration of this compound that inhibits 50% of the specific [3H]serotonin uptake (IC50) is calculated from the concentration-response curve.

Conclusion and Future Directions

This compound is a potent inhibitor of the serotonin transporter, which is its primary mechanism of action in neuronal cells. Its high affinity for SERT suggests that it can significantly modulate serotonergic neurotransmission. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of public data on its interactions with other key neuronal targets, including the norepinephrine and dopamine transporters, as well as various ion channels.

For drug development professionals, the key takeaway is that while this compound's primary activity is well-defined, a thorough in-vitro and in-vivo characterization of its off-target effects is essential to fully assess its therapeutic potential and safety profile. Future research should focus on:

-

Comprehensive Transporter Screening: Determining the binding affinities (Ki) of this compound for a panel of neurotransmitter transporters, including NET and DAT.

-

Ion Channel Profiling: Evaluating the effects of this compound on a range of neuronal ion channels using electrophysiological techniques.

-

In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to understand its in-vivo efficacy and potential side effects.

A more complete pharmacological profile will enable a more accurate prediction of the clinical effects of this compound and inform the design of future therapeutic agents with improved selectivity and safety.

References

- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Promiscuity of the Dopamine Transporter: Implications for the Kinetic Analysis of [3H]Serotonin Uptake in Rat Hippocampal and Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H22FNO3 | CID 10947895 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methylparoxetine: A Comprehensive Technical Guide on its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylparoxetine, a tertiary amine and a derivative of the well-known selective serotonin reuptake inhibitor (SSRI) paroxetine, has been identified primarily as a synthetic precursor and a potential impurity in the manufacturing of its parent compound.[1][2][3][4][5] While not developed as a therapeutic agent itself, its initial characterization has revealed significant biological activity, including potent inhibition of the serotonin transporter and induction of apoptosis in cancer cell lines. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its synthesis and signaling pathways.

Introduction

This compound, chemically known as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-piperidine, is structurally analogous to paroxetine with the substitution of a methyl group on the piperidine nitrogen.[1][4] This modification classifies it as a tertiary amine. Its primary significance in the pharmaceutical landscape has been as a key intermediate in the synthesis of paroxetine.[2][3] However, its inherent pharmacological activity warrants a closer examination for research and drug development purposes. This document collates the available scientific information to provide a comprehensive technical resource on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C20H22FNO3 | [1][2][5] |

| Molecular Weight | 343.4 g/mol | [1][2][5] |

| CAS Number | 110429-36-2 | [2][3][5] |

| Appearance | Crystalline solid | [6] |

| Purity | ≥98% | [6] |

| Solubility | DMF: 33 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml | [6] |

Synthesis

The synthesis of this compound is a multi-step process, a key part of which involves the reaction of a chiral sulfonate derivative with sesamol.[2][7]

Synthetic Workflow

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for the preparation of (-) Trans-N-methyl paroxetine.[7]

-

Reaction Setup: To a 500 ml 4-necked round-bottom flask at 28-30°C, add 10 g (0.033 mol) of (3S,4R)-trans-4-(4-fluorophenyl)-1-methyl-3-methylsulphonyloxypiperidine and 30 ml of methyl isobutyl ketone (MIBK). Stir the contents until the solid is completely dissolved.

-

Addition of Reagents: Add 4.6 g (0.033 mol) of Sesamol to the flask at 28-30°C and stir until dissolved. Subsequently, add 6.7 g (0.0483 mol) of dry potassium carbonate to the reaction mixture under stirring.

-

Reaction Conditions: Reflux the reaction mixture at 118-120°C and remove water azeotropically for 5 hours to drive the reaction to completion.

-

Work-up: Dilute the reaction mass with 100 ml of distilled water at 60°C and stir for 15 minutes.

-

Isolation and Purification: Concentrate the mass under vacuum to remove solvents and obtain a residue. Add 50 ml of isopropanol (IPA) to the residue and heat to 60°C to obtain a homogeneous solution. Add 60 ml of distilled water under stirring at 60°C for 30 minutes. Cool the resulting slurry to 15°C and stir for 60 minutes.

-

Filtration and Washing: Filter the slurry at 15°C and wash the wet cake with 45 ml of distilled water at 28-30°C.

-

Final Purification: Reslurry the wet cake using 15 ml of n-hexane at 28-30°C and stir for 60 minutes. Filter the solid, wash with 10 ml of n-hexane at 28-30°C, and dry the material to obtain this compound.

Pharmacological Characterization

The initial pharmacological characterization of this compound has focused on its interaction with the serotonin transporter (SERT).

Quantitative Pharmacological Data

| Parameter | Value | Assay | Reference |

| Ki | 4.3 nM | [3H]paroxetine binding to rat cortical membranes | [3] |

| IC50 | 22 nM | Serotonin (5-HT) uptake in rat brain synaptosomes | [3] |

| IC50 (Cell Proliferation) | 36.97 µM (NCI-H1299 cells) | CCK-8 assay | [3] |

| IC50 (Cell Proliferation) | 45.43 µM (NCI-H1650 cells) | CCK-8 assay | [3] |

Experimental Protocols

This protocol is a representative method based on standard procedures for radioligand binding assays with [3H]paroxetine.[8][9]

-

Tissue Preparation: Homogenize rat cortical tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Assay Setup: In a final volume of 500 µl, combine:

-

100 µl of radioligand ([3H]paroxetine, final concentration ~0.1 nM)

-

50 µl of competing ligand (this compound at various concentrations) or buffer (for total binding) or a saturating concentration of a known SERT inhibitor like fluoxetine (for non-specific binding).

-

350 µl of the prepared membrane homogenate (final protein concentration ~100-200 µ g/well ).

-

-

Incubation: Incubate the mixture at 25°C for 60 minutes.

-

Termination and Filtration: Terminate the incubation by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine. Wash the filters three times with 4 ml of ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound using the Cheng-Prusoff equation.

This is a representative protocol for measuring serotonin uptake inhibition in rat brain synaptosomes.[1][10]

-

Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue (e.g., cortex or striatum) using a sucrose gradient centrifugation method. Resuspend the final synaptosomal pellet in Krebs-phosphate assay buffer.

-

Assay Setup: Pre-incubate the synaptosomal suspension with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate serotonin uptake by adding a mixture of [3H]serotonin (final concentration ~10 nM) and unlabeled serotonin.

-

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Termination and Filtration: Terminate the uptake by rapid filtration through Whatman GF/B filters and wash immediately with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific serotonin uptake (IC50) by non-linear regression analysis.

Activity in Cancer Cell Lines

Recent studies have explored the effects of this compound in non-small cell lung cancer (NSCLC) cells, revealing its ability to induce apoptosis.[3][10]

Signaling Pathway: Induction of Apoptosis via ROS-MAPK Pathway

This compound has been shown to induce apoptosis in NSCLC cells by activating the ROS-MAPK signaling pathway.[3][10]

Caption: this compound-induced apoptotic signaling.

Experimental Protocol: Apoptosis Assay in NSCLC Cells

This protocol is based on the methodology described for investigating this compound-induced apoptosis in NSCLC cells.[3]

-

Cell Culture: Culture human non-small cell lung cancer cell lines (e.g., NCI-H1299, NCI-H1650) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60 µM) for 24 hours.

-

Apoptosis Detection (Annexin V/PI Staining):

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Western Blot Analysis for Apoptosis Markers:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Pharmacokinetics and Metabolism (Prospective)

Experimental Workflow for Metabolic Stability Assessment

The following diagram outlines a typical workflow for assessing the in vitro metabolic stability of a compound like this compound.

Caption: In vitro metabolic stability workflow.

Representative Protocol for Metabolic Stability in Liver Microsomes

This is a generalized protocol for determining the in vitro metabolic stability of a test compound.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the microsomal suspension at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM) and an NADPH-generating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

This compound, while primarily recognized as an intermediate in the synthesis of paroxetine, possesses notable biological activities that merit further investigation. Its potent inhibition of the serotonin transporter, coupled with its pro-apoptotic effects in cancer cells through the ROS-MAPK pathway, suggests a potential for this compound or its derivatives in different therapeutic areas. The experimental protocols and data presented in this technical guide provide a foundational resource for researchers interested in exploring the pharmacology and therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic profile, metabolic fate, and in vivo efficacy and safety.

References

- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. WO2007034270A2 - Improved process for the preparation of (-) trans-n-methyl paroxetine - Google Patents [patents.google.com]

- 3. This compound Blocked Autophagic Flux and Induced Apoptosis by Activating ROS-MAPK Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Identification of cytochrome P450 isoforms involved in the metabolism of paroxetine and estimation of their importance for human paroxetine metabolism using a population-based simulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of [3H]paroxetine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regional distribution of specific high affinity binding sites for 3H-imipramine and 3H-paroxetine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro uptake assays in synaptosomes [bio-protocol.org]

- 11. ClinPGx [clinpgx.org]

- 12. Chronopharmacokinetics of the antidepressant paroxetine: An in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylparoxetine's Affinity for the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of N-methylparoxetine for the serotonin transporter (SERT), a critical protein in the regulation of serotonergic neurotransmission and the primary target for a major class of antidepressant medications. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the associated molecular signaling pathways.

Quantitative Binding Affinity Data

This compound, a derivative of the potent and selective serotonin reuptake inhibitor (SSRI) paroxetine, demonstrates a high affinity for the serotonin transporter. The binding affinity of this compound and its parent compound, paroxetine, along with other relevant derivatives, are summarized below. This data is crucial for understanding the structure-activity relationships of this class of compounds.

| Compound | Assay Type | Target | Species | Binding Constant | Citation |

| This compound | [³H]paroxetine binding inhibition | Cortical membranes | Rat | Kᵢ = 4.3 nM | [1] |

| This compound | Serotonin (5-HT) uptake inhibition | Brain synaptosomes | Rat | IC₅₀ = 22 nM | [1] |

| Paroxetine | [³H]paroxetine binding inhibition | SERT | - | Kᵢ ~ 1 nM | |

| Paroxetine | Dissociation constant | SERT | - | K𝘥 < 1 nM | |

| Paroxetine | 5-HT transport inhibition | Wild-type SERT | - | IC₅₀ = 4 ± 1 nM | [2][3] |

| Br-paroxetine | 5-HT transport inhibition | Wild-type SERT | - | IC₅₀ = 40 ± 20 nM | [2][3] |

| I-paroxetine | 5-HT transport inhibition | Wild-type SERT | - | IC₅₀ = 180 ± 70 nM | [2][3] |

Experimental Protocols

The determination of binding affinity for compounds like this compound to the serotonin transporter typically involves radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for SERT (Competitive Inhibition)

This protocol outlines a competitive inhibition assay to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]paroxetine) from the serotonin transporter.

Materials:

-

Biological Material: Rat cortical membranes or cells expressing recombinant SERT.

-

Radioligand: [³H]paroxetine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., unlabeled paroxetine or fluoxetine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize rat cortical tissue or SERT-expressing cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing SERT.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

-

-

Assay Setup:

-

Prepare a series of dilutions of the test compound (this compound).

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Test Compound Binding: Assay buffer, radioligand, diluted test compound, and membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

-

Diagram of Experimental Workflow:

References

Technical Whitepaper: Apoptosis-Inducing Properties of N-Methylparoxetine in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Methylparoxetine (NMP), a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine, has emerged as a promising candidate for drug repurposing in oncology. Extensive preclinical research demonstrates its potent ability to induce apoptosis in a variety of cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer. The primary mechanism of action involves a dual-pronged attack: the induction of mitochondria-dependent apoptosis and the concomitant inhibition of protective autophagy. NMP triggers a cascade initiated by the accumulation of reactive oxygen species (ROS), which in turn activates the MAPK signaling pathway, leading to mitochondrial dysfunction, caspase activation, and programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the pro-apoptotic effects of this compound.

Introduction

The strategy of repurposing existing drugs for new therapeutic indications offers a cost-effective and accelerated pathway for oncology drug development. Paroxetine (PX) and its N-methylated derivative, this compound (NMP), have been identified as having significant anticancer properties independent of their serotonergic effects.[1][2] These compounds have been shown to inhibit cell proliferation and induce apoptosis across various cancer models, including those of the colon, breast, lung, and stomach.[1][2][3][4] This document details the molecular underpinnings of NMP-induced apoptosis, presenting key data and methodologies for researchers in the field.

Core Mechanism of this compound-Induced Apoptosis

NMP induces cancer cell death primarily through the intrinsic, or mitochondria-dependent, apoptotic pathway. This process is orchestrated by a complex interplay of signaling molecules and cellular organelles, initiated by the generation of oxidative stress. The key events are detailed below.

Induction of Reactive Oxygen Species (ROS)

A foundational event in NMP's mechanism is the significant accumulation of intracellular reactive oxygen species (ROS).[5][6] Cancer cells inherently exhibit higher basal ROS levels compared to normal cells, making them more vulnerable to further oxidative stress.[7] NMP treatment disrupts the cellular redox state, overwhelming the antioxidant defense systems and leading to oxidative damage of critical components like mitochondria.[5][8] This elevation of ROS acts as a critical second messenger, triggering downstream pro-apoptotic signaling cascades.[9]

Activation of the MAPK Signaling Pathway

The excessive ROS generated by NMP treatment leads to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38).[5][6] The activation of these kinases is a crucial step that links the initial oxidative stress to the mitochondrial execution phase of apoptosis.[5][10] Studies have confirmed that scavenging ROS with agents like N-acetylcysteine (NAC) reverses the activation of JNK and p38, thereby reducing NMP-induced apoptosis.[5][6]

Mitochondria-Dependent Apoptosis and Bcl-2 Family Modulation

The activated JNK and p38 kinases mediate the translocation of the pro-apoptotic protein Bax from the cytoplasm to the outer mitochondrial membrane.[5][11] This event is a critical control point in the intrinsic pathway. NMP treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-xl.[2][12] This shift increases the Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization (MOMP).[2][13][14]

The permeabilization of the mitochondrial membrane results in two key events:

-

Mitochondrial Fragmentation: NMP treatment leads to the morphological change of mitochondria, causing them to fragment.[5][11]

-

Cytochrome c Release: The compromised outer membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[5][11]

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome.[14] The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[12][15] Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[12][16][17] These executioner caspases are responsible for the final stages of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the systematic dismantling of the cell.[12][13]

Blockade of Autophagic Flux

A unique aspect of NMP's mechanism is its ability to inhibit autophagy, a cellular recycling process that cancer cells often use to survive stress.[5][6] NMP blocks the late stage of autophagic flux by inhibiting lysosomal acidification.[5][6] This blockage prevents the clearance of damaged mitochondria (a process known as mitophagy), leading to further ROS accumulation and creating a positive feedback loop that enhances the apoptotic effect.[5][18] This dual action of inducing mitochondrial damage while simultaneously preventing its repair makes NMP a particularly effective anticancer agent.[5][6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of NMP/Paroxetine in different cancer cell lines.

Table 1: IC50 Values of Paroxetine in Cancer Cell Lines The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.[19][20]

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |

| MCF-7 | Breast Cancer | ~20-30 | 24 | [13][21] |

| MDA-MB-231 | Breast Cancer (TNBC) | ~20-40 | 24 | [2][12] |

| 4T1 | Breast Cancer (TNBC) | ~20-40 | 24 | [2][12] |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated | - | [5][22] |

| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated | - | [5] |

| HT29 | Colon Cancer | Not explicitly stated | - | [3][22] |

| AGS | Gastric Cancer | Not explicitly stated | - | [1] |

Table 2: Induction of Apoptosis by Paroxetine

| Cell Line | Cancer Type | Paroxetine Conc. (µM) | % Apoptotic Cells (Early + Late) | Fold Increase vs. Control | Reference |

| MCF-7 | Breast Cancer | 30 | 60.0 ± 10.6% (Early), 40.0 ± 10.6% (Late) | 18.6 ± 9.2 | [21] |

| 4T1 | Breast Cancer (TNBC) | 40 | ~45% | Dose-dependent increase | [2] |

| MDA-MB-231 | Breast Cancer (TNBC) | 40 | ~40% | Dose-dependent increase | [2] |

Table 3: Modulation of Key Apoptotic Proteins by Paroxetine

| Cell Line | Protein | Effect of Treatment | Method | Reference |

| MCF-7 | Bax/Bcl-2 Ratio | Increased | Western Blot | [13] |

| MCF-7 | Cleaved Caspase-9 | Increased | Western Blot | [13] |

| MCF-7 | Cleaved PARP | Increased | Western Blot | [13] |

| 4T1, MDA-MB-231 | Bax/Bcl-2 Ratio | Increased | Western Blot | [2] |

| 4T1, MDA-MB-231 | Cleaved Caspase-3 | Increased | Western Blot | [12] |

| 4T1, MDA-MB-231 | Cleaved PARP | Increased | Western Blot | [12] |

| NSCLC Cells | Bax (Mitochondrial) | Increased | Western Blot | [11] |

| NSCLC Cells | Cytochrome c (Cytosolic) | Increased | Western Blot | [11] |

Visualization of Pathways and Workflows

Signaling Pathways

Caption: NMP activates the intrinsic apoptosis pathway via ROS and MAPK signaling.

Experimental Workflows

Caption: Standard experimental workflow for quantifying apoptosis via flow cytometry.

Caption: Key steps for analyzing protein expression levels via Western Blot.

Detailed Experimental Protocols

The following are standardized protocols for key assays used to evaluate the pro-apoptotic properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of NMP on cancer cell proliferation and viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the NMP-containing medium to the respective wells. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[23]

-

Cell Seeding and Treatment: Seed 1x10⁶ cells in a T25 flask and allow them to adhere overnight. Treat the cells with the desired concentrations of NMP and controls for 24 hours.[23]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA. Combine all cells from each flask.[23]

-

Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[23]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[24] Unstained, Annexin V-only, and PI-only controls are necessary for proper compensation and gating.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.

-

Protein Extraction: After NMP treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-PARP) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound demonstrates significant potential as a repurposed anticancer agent by effectively inducing apoptosis in cancer cells. Its dual mechanism of activating the ROS-MAPK-mitochondria axis while simultaneously inhibiting protective autophagy presents a robust strategy for overcoming tumor cell survival mechanisms. The quantitative data consistently show its ability to reduce cell viability and trigger programmed cell death at pharmacologically relevant concentrations.

Future research should focus on:

-

In Vivo Efficacy: Translating these in vitro findings into well-designed animal models to assess tumor regression, pharmacokinetics, and safety.

-

Combination Therapies: Investigating synergistic effects when NMP is combined with standard chemotherapeutic agents or targeted therapies, potentially to overcome drug resistance.[13]

-

Biomarker Identification: Identifying predictive biomarkers that could help select patient populations most likely to respond to NMP-based therapies.

This technical guide provides a foundational understanding for researchers and drug developers aiming to explore the therapeutic utility of this compound in oncology.

References

- 1. DNA repair proteins as the targets for paroxetine to induce cytotoxicity in gastric cancer cell AGS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of TNBC Cell Growth by Paroxetine: Induction of Apoptosis and Blockage of Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound Blocked Autophagic Flux and Induced Apoptosis by Activating ROS-MAPK Pathway in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Reactive Oxygen Species Capacity of Tumor Cells with Repurposed Drug as an Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound Blocked Autophagic Flux and Induced Apoptosis by Activating ROS-MAPK Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Paroxetine Induces Apoptosis of Human Breast Cancer MCF-7 Cells through Ca2+-and p38 MAP Kinase-Dependent ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Blockage of Autophagic Flux and Induction of Mitochondria Fragmentation by Paroxetine Hydrochloride in Lung Cancer Cells Promotes Apoptosis via the ROS-MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 21. mdpi.com [mdpi.com]

- 22. Anticancer effect of paroxetine and amitriptyline on HT29 and A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Apoptosis Protocols | USF Health [health.usf.edu]

Methodological & Application

Application Note and Protocol: Synthesis and Purification of N-Methylparoxetine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylparoxetine, chemically known as (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine, is a key intermediate in the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI)[1][2]. It is also considered a related compound and potential impurity in commercial Paroxetine preparations[2][3]. This document provides a detailed protocol for the synthesis and purification of this compound, adapted from established patent literature. The described method involves the reaction of a sulfonate derivative of a chiral piperidine precursor with sesamol, followed by a robust purification procedure.

Synthesis and Purification Overview

The synthesis of this compound is achieved through the reaction of a (-) trans sulfonate compound with 3,4-methylenedioxyphenol (sesamol)[1]. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like Methyl isobutyl ketone (MIBK)[1]. The subsequent purification involves precipitation, filtration, and washing to achieve high purity.

Experimental Protocols

Materials and Reagents: